molecular formula C15H21BO4 B13980413 Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)-2,3-dimethylbenzoate CAS No. 1333231-04-1

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)-2,3-dimethylbenzoate

Cat. No.: B13980413
CAS No.: 1333231-04-1
M. Wt: 276.14 g/mol
InChI Key: COCUICKZJFYYAI-UHFFFAOYSA-N
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Description

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is a chemical compound with the molecular formula C13H17BO4. It is known for its unique structure, which includes a boron-containing dioxaborinane ring attached to a benzoate ester. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate typically involves the reaction of 4-bromo-2,3-dimethylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in cross-coupling reactions and other synthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate
  • Methyl 4-boronobenzoate

Uniqueness

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is unique due to its specific dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it particularly useful in specialized synthetic applications and research .

Properties

CAS No.

1333231-04-1

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

IUPAC Name

methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate

InChI

InChI=1S/C15H21BO4/c1-10-11(2)13(7-6-12(10)14(17)18-5)16-19-8-15(3,4)9-20-16/h6-7H,8-9H2,1-5H3

InChI Key

COCUICKZJFYYAI-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=C(C=C2)C(=O)OC)C)C

Origin of Product

United States

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